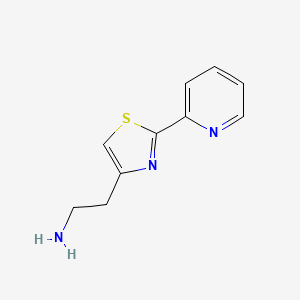
2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE is a thiazole derivative that contains both pyridine and ethanamine moieties. It has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different areas.
科学的研究の応用
DNA Binding and Nuclease Activity
2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine shows potential in DNA binding and nuclease activity. Studies on Cu(II) complexes of similar tridentate ligands indicate good DNA binding propensity and minor structural changes in calf thymus DNA upon interaction with the complexes. These ligands exhibit DNA cleavage activity, which is relevant for understanding genetic processes and potential therapeutic applications (Kumar et al., 2012).
Antioxidant and Antimitotic Agent
Derivatives of 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine have been synthesized and evaluated for their antioxidant and antimitotic activities. These activities are crucial in the context of cancer research and the development of new therapeutic agents (Pund et al., 2022).
Complexation with Cadmium(II)
Research has been conducted on the complexation of similar ligands with Cadmium(II). This is significant for understanding the coordination chemistry of these compounds, which can be valuable in materials science and catalysis (Hakimi et al., 2013).
Antiviral Activity
Studies on similar pyridine and thiazole containing compounds have revealed their potential in antiviral activity. This is particularly relevant in the search for new treatments against viruses like HSV1 and HAV (Attaby et al., 2006).
Luminescent Lanthanide Compounds
Compounds containing pyridine and thiazole units have been used to create luminescent lanthanide compounds. These compounds have applications in biological sensing and are of interest in the field of biochemistry (Halcrow, 2005).
DNA Binding/Cleavage and Cytotoxic Studies
Similar ligands have been used in DNA binding/cleavage and cytotoxic studies, which are crucial for understanding the interaction of these compounds with biological molecules and their potential use in cancer therapy (Mustafa et al., 2015).
特性
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9/h1-3,6-7H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUIBLLIAQAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

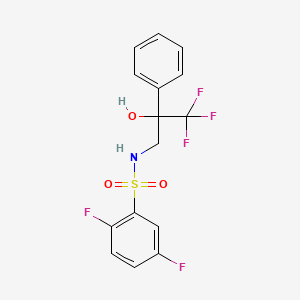
![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)
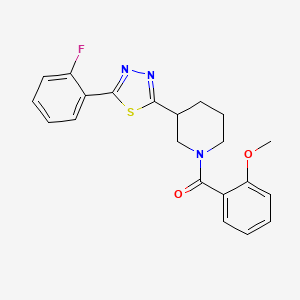
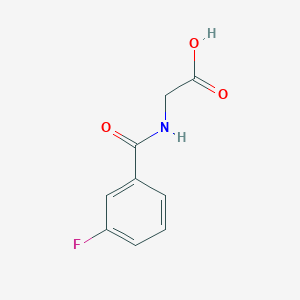
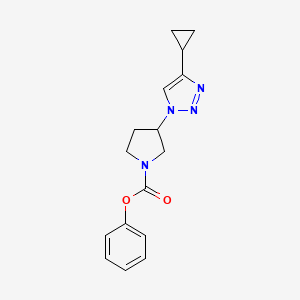
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
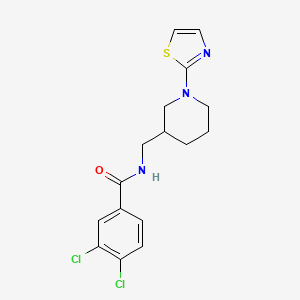
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)
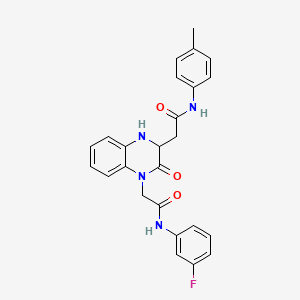
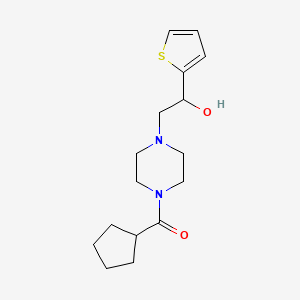
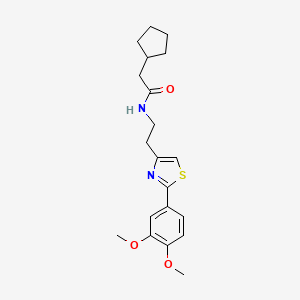
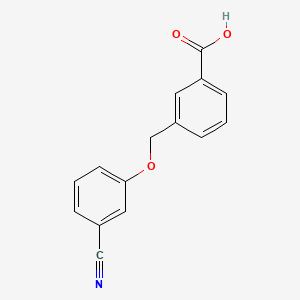
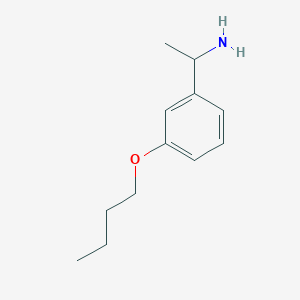
![2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2675625.png)